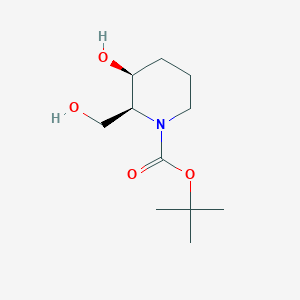
4-(Aminomethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)aniline hydrochloride, also known as 4-Aminobenzylamine hydrochloride, is an organic compound with the molecular formula C7H10ClN2. It is a derivative of aniline, where an amino group is attached to the benzene ring via a methylene bridge. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)aniline hydrochloride can be synthesized through several methods. One common method involves the reduction of 1-(4-nitrophenyl)methanamine hydrochloride using palladium on activated charcoal (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in ethanol at room temperature, yielding this compound with an 82% yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct nucleophilic substitution of aniline with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acylation can be carried out using acyl chlorides, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Amides and alkylated derivatives
Scientific Research Applications
4-(Aminomethyl)aniline hydrochloride has diverse applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is employed in the modification of biomolecules and as a building block for bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a precursor for advanced materials
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)aniline hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is primarily due to the presence of the amino group, which can donate electrons and form stable intermediates during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Aniline (C6H5NH2): Aniline is the parent compound of 4-(Aminomethyl)aniline hydrochloride. It has a similar structure but lacks the methylene bridge.
4-Nitroaniline (C6H4(NO2)NH2): This compound has a nitro group instead of an amino group, leading to different reactivity and applications.
Benzylamine (C6H5CH2NH2): Benzylamine has a similar structure but lacks the aromatic amino group
Uniqueness
This compound is unique due to the presence of both an aromatic ring and an amino group connected via a methylene bridge. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
10003-73-3 |
|---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
4-(aminomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,8-9H2;1H |
InChI Key |
XKLXSHQEFPJNEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)
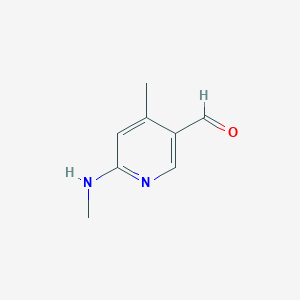
![4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13007453.png)

![1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid](/img/structure/B13007480.png)
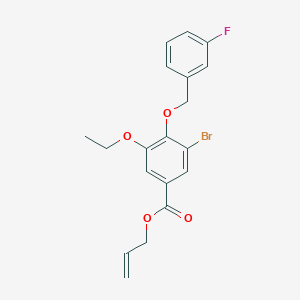
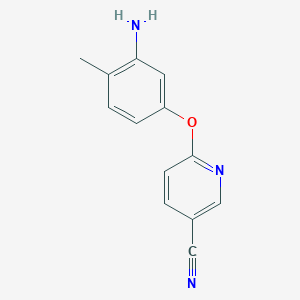
![Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine](/img/structure/B13007506.png)
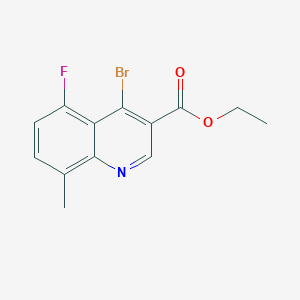
![1-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13007515.png)
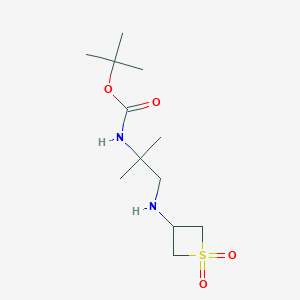
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13007518.png)
